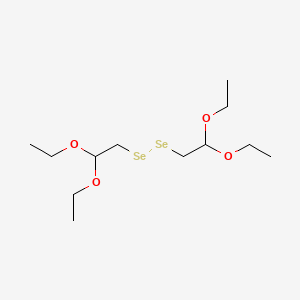
Diselenide, bis(2,2-diethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis(2,2-diethoxyethyl)- is an organoselenium compound characterized by the presence of two selenium atoms bonded to two ethoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(2,2-diethoxyethyl)- typically involves the reaction of alkyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water . This method is efficient and yields the desired product in good quantities. The reaction conditions are mild, and the process is environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of diselenide, bis(2,2-diethoxyethyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diselenide, bis(2,2-diethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert diselenides to selenols.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diselenide, bis(2,2-diethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Industry: It is used in the development of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of diselenide, bis(2,2-diethoxyethyl)- involves its ability to modulate redox processes within cells. The compound can interact with cellular thiols, leading to the formation of selenol intermediates. These intermediates can further react with reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage. The molecular targets include various enzymes and proteins involved in redox regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Uniqueness
Diselenide, bis(2,2-diethoxyethyl)- stands out due to its unique ethoxyethyl groups, which impart distinct chemical properties and reactivity compared to other diselenides. This structural difference can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
90466-79-8 |
|---|---|
Formule moléculaire |
C12H26O4Se2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethyldiselanyl)-1,1-diethoxyethane |
InChI |
InChI=1S/C12H26O4Se2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
DNYWGZLSHKFTRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C[Se][Se]CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















